4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide
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Overview
Description
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide is an organic compound that features a benzamide core with a tert-butyl group at the para position and a pyrrolidine-1-carbothioyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with pyrrolidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide: Unique due to the presence of both a tert-butyl group and a pyrrolidine-1-carbothioyl substituent.
4-tert-butyl-N-(piperidine-1-carbothioyl)benzamide: Similar structure but with a piperidine ring instead of pyrrolidine.
4-tert-butyl-N-(morpholine-1-carbothioyl)benzamide: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the pyrrolidine-1-carbothioyl group offers potential for diverse chemical interactions.
Properties
Molecular Formula |
C16H22N2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(pyrrolidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C16H22N2OS/c1-16(2,3)13-8-6-12(7-9-13)14(19)17-15(20)18-10-4-5-11-18/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,20) |
InChI Key |
AXIVEKSLVVRMNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2 |
solubility |
7.2 [ug/mL] |
Origin of Product |
United States |
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